GluN2C/D Selectivity vs. Non-Selective NMDAR Blockers
DQP-26 demonstrates quantifiable selectivity for GluN2C- and GluN2D-containing NMDA receptors over GluN2A-containing receptors. In two-electrode voltage clamp recordings using recombinant rat NMDAR subunits expressed in Xenopus laevis oocytes, DQP-26 exhibits IC50 values of 0.77 μM for GluN2C, 0.44 μM for GluN2D, and 21 μM for GluN2A [1]. This represents a 27-fold selectivity window for GluN2C over GluN2A and a 48-fold selectivity window for GluN2D over GluN2A. This contrasts sharply with non-selective NMDAR antagonists such as ketamine or MK-801, which inhibit all NMDAR subtypes with comparable potency and produce widespread off-target effects due to broad GluN2 subunit inhibition [2]. The quantifiable selectivity enables experimental dissection of GluN2C/D-specific signaling in native tissues where multiple NMDAR subtypes are co-expressed [3].
| Evidence Dimension | Subunit-selective inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.77 μM (GluN2C); IC50 = 0.44 μM (GluN2D); IC50 = 21 μM (GluN2A) |
| Comparator Or Baseline | Non-selective NMDAR antagonists (e.g., ketamine, MK-801): Inhibit GluN2A-D with approximately equipotent IC50 values in the submicromolar to low micromolar range without meaningful subunit selectivity |
| Quantified Difference | 27-fold selectivity for GluN2C vs. GluN2A; 48-fold selectivity for GluN2D vs. GluN2A. Non-selective comparators exhibit ≤2- to 3-fold selectivity across GluN2 subunits |
| Conditions | Two-electrode voltage clamp recordings of recombinant rat GluN1 co-expressed with indicated GluN2 subunits in Xenopus laevis oocytes; agonist application of 100 μM glutamate and 100 μM glycine [1] |
Why This Matters
Procurement of DQP-26 rather than a non-selective NMDAR antagonist enables experiments that isolate GluN2C/D-mediated effects, preventing confounding data from broad NMDAR inhibition.
- [1] MedChemExpress (MCE). DQP-26 Product Information: Biological Activity Data from PMID 23909910 (Santangelo Freel et al., 2013). View Source
- [2] Traynelis SF, et al. Glutamate receptor ion channels: structure, regulation, and function. Pharmacol Rev. 2010 Sep;62(3):405-96. doi: 10.1124/pr.109.002451. View Source
- [3] D'Erasmo MP, et al. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator. ACS Chem Neurosci. 2023;14(17):3059-3076. View Source
